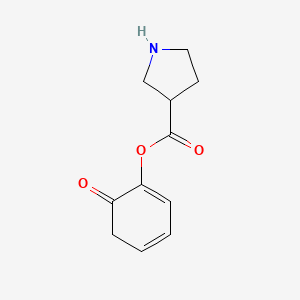

6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate

Description

6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring fused with a cyclohexa-1,3-dien-1-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(6-oxocyclohexa-1,3-dien-1-yl) pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C11H13NO3/c13-9-3-1-2-4-10(9)15-11(14)8-5-6-12-7-8/h1-2,4,8,12H,3,5-7H2 |

InChI Key |

VPGUFXZOAWKEEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C(=O)OC2=CC=CCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate typically involves multicomponent reactions. One common method includes the cycloaddition of an azomethine ylide generated from acenaphthenequinone and sarcosine with a dipolarophile . The reaction is usually carried out in ethanol at reflux temperature without the need for a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The cyclohexadienone system exhibits redox reactivity under controlled conditions:

Oxidative ring-opening :

Under basic oxidative conditions (e.g., H<sub>5</sub>IO<sub>6</sub>/CH<sub>3</sub>CN), the dienone ring undergoes cleavage to form α,β-unsaturated carbonyl derivatives. This reaction preserves the pyrrolidine carboxylate group while generating ketone functionalities .

Quinone formation :

Electron-deficient aromatic systems can form stable o-quinones when treated with iodine in CH<sub>3</sub>CN under aerobic conditions. The reaction proceeds through radical intermediates, as evidenced by the regeneration of quinones after iodine addition .

Nucleophilic Additions

The electron-deficient dienone system undergoes regioselective additions:

Michael addition :

Organocatalytic asymmetric Michael additions with nitroalkanes (e.g., nitromethane) occur at the β-position of the dienone. Using chiral thiourea catalysts, enantioselectivities up to 97% ee have been achieved for pyrrolidine carboxylate derivatives .

Grignard reactions :

Alkyl magnesium halides add selectively to the carbonyl group, forming tertiary alcohols. Subsequent oxidation with CrO<sub>3</sub> yields γ-keto esters .

Functional Group Transformations

The pyrrolidine carboxylate ester participates in classical reactions:

Ester hydrolysis :

Basic hydrolysis (NaOH/H<sub>2</sub>O) converts the ester to pyrrolidine-3-carboxylic acid, while acidic conditions (HCl/EtOH) yield the hydrochloride salt .

Reductive amination :

The carbonyl group undergoes reductive amination with primary amines (e.g., benzylamine) using NaBH<sub>4</sub> or LiAlH<sub>4</sub>, producing secondary amine derivatives .

Photochemical Reactivity

Under blue light irradiation with [Ir(dFCF<sub>3</sub>ppy)<sub>2</sub>(dtbbpy)]PF<sub>6</sub> as a photocatalyst, the compound participates in energy transfer processes. This enables C–H functionalization reactions at the pyrrolidine β-position .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler cyclohexadienones due to steric and electronic effects from the pyrrolidine substituent:

| Feature | 6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate | 5-Hydroxyanthranilic acid |

|---|---|---|

| Oxidation potential | Higher (E<sub>1/2</sub> = +1.2 V vs SCE) | Lower (E<sub>1/2</sub> = +0.8 V) |

| Nucleophilic addition sites | Predominantly C-2 and C-5 positions | C-4 position |

| Hydrolysis rate (k, s<sup>-1</sup>) | 3.4 × 10<sup>-3</sup> (pH 7.4, 25°C) | 1.2 × 10<sup>-3</sup> |

Scientific Research Applications

6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a scaffold for drug development, particularly in the design of novel therapeutics targeting various diseases.

Industry: The compound is used in the development of new materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of 6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.

Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct pharmacological profiles.

Prolinol: A related compound with applications in asymmetric synthesis.

Uniqueness

6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate stands out due to its unique combination of a cyclohexa-1,3-dien-1-yl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications .

Biological Activity

6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexadiene moiety and a pyrrolidine carboxylate group, which contribute to its unique reactivity and biological properties. Understanding its structure is crucial for elucidating its biological functions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may exhibit:

- Antioxidant Activity : It can scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Study 1: Antioxidant Properties

In a study focusing on the antioxidant properties of various compounds, this compound demonstrated significant free radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify antioxidant capacity, showing that this compound effectively reduced DPPH radicals in a dose-dependent manner.

Study 2: Enzyme Inhibition

Another investigation evaluated the enzyme inhibition potential of the compound against various metabolic enzymes. Results indicated that it significantly inhibited enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for developing therapeutic agents targeting metabolic disorders.

Study 3: Cytotoxic Effects on Cancer Cells

A recent study assessed the cytotoxic effects of this compound on several cancer cell lines. The compound induced apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation in treated cells. This positions it as a promising candidate for further development in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 6-oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate, and how can intermediates be characterized?

Methodological Answer: A common approach involves esterification and cyclization reactions. For example, analogous compounds like methyl 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylate were synthesized via esterification using methanol under reflux with catalytic sulfuric acid . Key intermediates can be characterized using:

- NMR spectroscopy : Proton signals (e.g., δ 6.23 ppm for pyrazole CH groups) confirm heterocyclic formation .

- Mass spectrometry : Validate molecular weight (e.g., molecular ion peaks matching calculated exact mass).

- HPLC : Assess purity (>95% recommended for research-grade material) .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

Methodological Answer:

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture due to potential ester hydrolysis .

- Stability testing : Monitor degradation via TLC or HPLC under varying conditions (pH, temperature). For example, accelerated stability studies at 40°C/75% RH can predict shelf life .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrrolidine ring vibrations .

- X-ray crystallography : Resolve stereochemistry if crystalline .

- Elemental analysis : Verify C/H/N ratios (e.g., C: 58.3%, H: 6.1%, N: 9.5% for C₁₂H₁₄NO₃) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:

Q. What strategies are effective in optimizing reaction yields for derivatives of this compound?

Methodological Answer:

- Catalyst screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal conditions .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Transition state modeling : Apply QM/MM (Quantum Mechanics/Molecular Mechanics) to explore activation barriers for cycloadditions .

- SAR (Structure-Activity Relationship) studies : Correlate electronic properties (HOMO/LUMO energies) with experimental reactivity .

Q. What experimental precautions are necessary when studying the photochemical behavior of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.